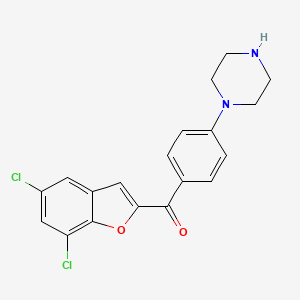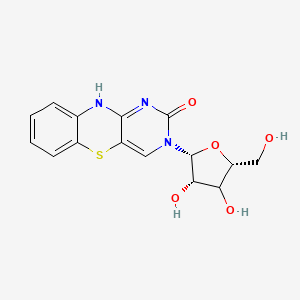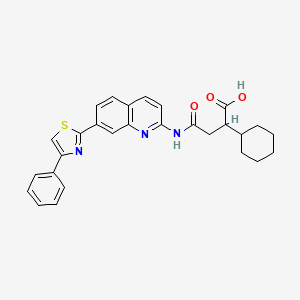
Lmp7-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lmp7-IN-2 is a selective inhibitor of the immunoproteasome subunit known as large multifunctional peptidase 7 (LMP7). The immunoproteasome is a specialized form of the proteasome, which is predominantly expressed in hematolymphoid cells and is involved in the degradation of ubiquitinated proteins. This compound has shown significant potential in preclinical studies for its efficacy in treating multiple myeloma and other hematological malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lmp7-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturing process developed by the researchers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Lmp7-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Lmp7-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of the immunoproteasome in protein degradation.
Biology: Helps in understanding the cellular processes involving the immunoproteasome.
Medicine: Shows potential in the treatment of multiple myeloma and other hematological malignancies.
Industry: Used in the development of new therapeutic agents targeting the immunoproteasome.
Mechanism of Action
Lmp7-IN-2 exerts its effects by selectively inhibiting the proteolytic activity of the immunoproteasome subunit LMP7. This inhibition leads to the accumulation of ubiquitinated proteins, which induces apoptosis in malignant cells. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of protein homeostasis .
Comparison with Similar Compounds
M3258: Another selective inhibitor of LMP7 with similar efficacy in multiple myeloma models.
ONX-0914: Inhibits both LMP2 and LMP7, showing potential in treating autoimmune diseases.
Uniqueness of Lmp7-IN-2: this compound is unique due to its high selectivity and potency in inhibiting LMP7, making it a promising candidate for targeted therapy in hematological malignancies. Its differentiated preclinical profile supports its potential superiority over other non-selective proteasome inhibitors .
Properties
Molecular Formula |
C28H27N3O3S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-cyclohexyl-4-oxo-4-[[7-(4-phenyl-1,3-thiazol-2-yl)quinolin-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C28H27N3O3S/c32-26(16-22(28(33)34)18-7-3-1-4-8-18)31-25-14-13-20-11-12-21(15-23(20)29-25)27-30-24(17-35-27)19-9-5-2-6-10-19/h2,5-6,9-15,17-18,22H,1,3-4,7-8,16H2,(H,33,34)(H,29,31,32) |
InChI Key |
APWRCWKBBYBSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)NC2=NC3=C(C=CC(=C3)C4=NC(=CS4)C5=CC=CC=C5)C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


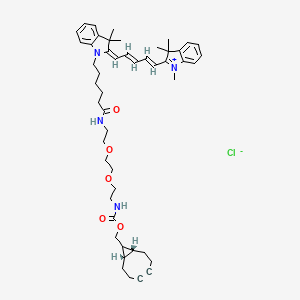

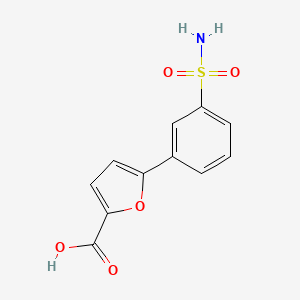
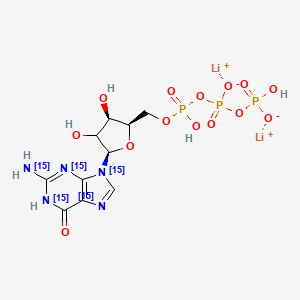





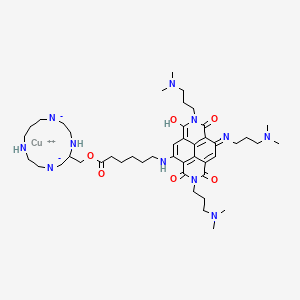
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

